molecular formula C12H14Cl2O2 B1489059 (2,6-Dichlorophenyl)(oxan-4-yl)methanol CAS No. 1341787-90-3

(2,6-Dichlorophenyl)(oxan-4-yl)methanol

Cat. No.: B1489059
CAS No.: 1341787-90-3
M. Wt: 261.14 g/mol
InChI Key: WCXWNBRUEJQVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Dichlorophenyl)(oxan-4-yl)methanol ( 1341787-90-3) is a chemical compound with the molecular formula C12H14Cl2O2 and a molecular weight of 261.14 g/mol . It features a methanol group bridging a 2,6-dichlorophenyl ring and an oxan-4-yl (tetrahydropyran) group, making it a versatile chiral building block in synthetic organic chemistry. This compound is valued in research as a key synthetic intermediate. The 2,6-dichlorophenyl motif is a common structural element in pharmacologically active molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac . The tetrahydropyran ring is a stable scaffold frequently used in medicinal chemistry and drug discovery to modulate the physicochemical properties of lead compounds. The primary research applications of this compound likely include its use in the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and as a precursor for material science. Researchers may employ it to explore new chemical spaces or to introduce specific steric and electronic properties into a target molecule. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

(2,6-dichlorophenyl)-(oxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O2/c13-9-2-1-3-10(14)11(9)12(15)8-4-6-16-7-5-8/h1-3,8,12,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXWNBRUEJQVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=C(C=CC=C2Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,6-Dichlorophenyl)(oxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dichlorophenyl group attached to an oxan-4-ylmethanol moiety. Its structure can be represented as follows:

C10H10Cl2O\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{O}

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : Many chlorinated phenolic compounds are known to inhibit specific enzymes, such as phospholipases, which play a crucial role in cellular signaling and membrane dynamics .
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which can help mitigate oxidative stress in cells .
  • Cellular Uptake : The oxan ring may enhance the lipophilicity of the compound, facilitating its uptake into cells and enhancing its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects against a range of bacteria and fungi. For instance, compounds with a dichlorophenyl moiety have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For example, compounds with structural similarities have shown IC50 values indicating significant inhibition of cell growth in human breast cancer cells (MCF-7) and colon cancer cells (HT-29).

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHT-2920
This compoundMCF-718

Case Studies

  • Case Study 1 : A study conducted on the anti-cancer properties of chlorinated phenols demonstrated that this compound significantly inhibited cell proliferation in vitro. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
  • Case Study 2 : Research on similar oxan derivatives indicated potential neuroprotective effects in animal models of neurodegeneration. These findings suggest that this compound may also possess neuroprotective properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of (2,6-Dichlorophenyl)(oxan-4-yl)methanol, highlighting key differences in molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Solubility Applications/Relevance References
This compound (hypothetical) C₁₂H₁₄Cl₂O₂ 277.15 (calculated) - 2,6-Dichlorophenyl
- Oxan-4-yl (tetrahydropyran)
Likely soluble in polar organic solvents* Potential intermediate in drug synthesis; structural analog of bioactive dichlorophenyl derivatives -
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol C₁₁H₁₀Cl₂NO₂ 277.11 - 2,6-Dichlorophenyl
- 5-Methylisoxazole
Not explicitly stated Safety data available (GHS); used in pharmaceutical research
[2-[(2,6-Dichlorophenyl)amino]phenyl]methanol (Diclofenac Impurity C) C₁₃H₁₁Cl₂NO 268.14 - 2,6-Dichlorophenyl
- Amino-phenyl
Soluble in methanol Impurity in diclofenac sodium; monitored in pharmacopoeial standards
2,6-Dichlorobenzyl Alcohol C₇H₆Cl₂O 177.03 - 2,6-Dichlorophenyl
- No heterocycle
Intermediate solubility in organic solvents Organic synthesis intermediate; precursor for agrochemicals and pharmaceuticals
[3-(2,6-Dichlorophenyl)-5-isopropylisoxazol-4-yl]methanol C₁₃H₁₃Cl₂NO₂ 286.15 - 2,6-Dichlorophenyl
- 5-Isopropylisoxazole
Not explicitly stated Antimicrobial research; structural variation for activity optimization

*Inferred based on the oxan-4-yl group’s polarity compared to analogs.

Key Comparison Insights:

Structural Features: The oxan-4-yl group in the target compound distinguishes it from isoxazole-based analogs (e.g., ), which may exhibit different electronic and steric properties.

Solubility: Compounds with polar substituents (e.g., oxan-4-yl, amino-phenyl) show enhanced solubility in methanol and acetone compared to simpler dichlorobenzyl alcohols .

Biological Activity: The 2,6-dichlorophenyl group is critical for binding affinity in adenosine receptor antagonists () and NSAIDs like diclofenac (). Replacement with bromo or methyl groups reduces activity .

Synthetic Routes: Dichlorophenyl methanol derivatives are often synthesized via thiourea intermediates () or Mannich reactions (), with modifications to heterocyclic substituents influencing yield and purity .

Research Findings and Implications

  • Role of Chloro-Substituents: The 2,6-dichloro configuration is optimal for receptor binding in A3 adenosine antagonists, as removal or substitution of chlorine atoms significantly reduces affinity .
  • Degradation Pathways: Microbial degradation of dichlorophenyl compounds produces metabolites like benzyl alcohols and indolinones (), highlighting the need for stability studies on the target compound .
  • Pharmacopoeial Relevance: Impurities such as [2-[(2,6-dichlorophenyl)amino]phenyl]methanol are rigorously monitored in diclofenac sodium, underscoring the importance of purity in pharmaceutical applications .

Preparation Methods

Preparation via Catalytic Hydrogenation of Nitro Derivatives

One well-documented method involves the catalytic hydrogenation of 2,6-dichloro-4-nitrophenol to obtain 2,6-dichloro-4-aminophenol, an intermediate that can be further elaborated toward the target compound.

Key details:

  • Catalysts: Platinum or palladium catalysts deposited on supports, with metal loading preferably less than 5% by weight, often around 2% or less relative to the nitro compound.
  • Solvents: Ethers of diethylene glycol (e.g., monoethers like methyl or ethyl diethylene glycol ethers) are preferred as solvents to dissolve both starting nitro compounds and resulting amines.
  • Reaction Conditions: Hydrogenation is conducted at low temperatures (below 150 °C, often around 35-40 °C) to prevent hydrodechlorination and decomposition of the nitro precursor.
  • Pressure: Hydrogen pressure ranges from 1 to 50 bar, with 5 to 25 bar preferred.
  • Concentration: Nitro compound concentration in solvent is typically 250-1500 g/L, optimally around 1000 g/L.
  • Process Control: Continuous injection of nitro derivative helps manage the exothermic reaction and instability of the substrate.
  • Purification: After hydrogenation, water is added to the reaction mixture to induce crystallization of the amino product, which is isolated by filtration and washing.

This method achieves high selectivity, minimizing loss of chlorine atoms and formation of undesired byproducts such as azo compounds or hydrodechlorinated derivatives. The solvent can be recycled after partial dehydration.

Synthesis via Nitration and Reduction Sequence

Another comprehensive synthetic route involves:

  • Step 1: Nitration of 2,6-dichlorophenol in the presence of tetrachloroethylene and concentrated sulfuric acid as a water absorbent, producing 2,6-dichloro-4-nitrophenol.
  • Step 2: Reduction of 2,6-dichloro-4-nitrophenol using hydrazine hydrate in ethanol with a catalyst to yield 2,6-dichloro-4-aminophenol.

Process highlights:

  • Nitration is conducted at mild temperatures (~34-36 °C) with controlled nitric acid addition.
  • Solid-liquid separation and drying steps isolate the nitrophenol intermediate.
  • Reduction occurs at 72-76 °C in a tower reactor with continuous stirring.
  • Post-reaction, heat filtration and distillation remove ethanol, yielding high-purity amino product.
  • Molar ratios are optimized: 2,6-dichlorophenol to nitric acid ~1.2-1.6; nitrophenol to hydrazine hydrate ~1.8-2.2.
  • This method provides efficient, continuous synthesis with high yield and purity, minimizing isomers and byproducts.

Selective Reduction of Alkyl 2,6-Dichloropyridine-4-Carboxylates

Though focusing on a pyridine derivative, this method's principles are relevant for related dichlorophenyl methanol compounds:

  • Starting materials: Alkyl esters of 2,6-dichloropyridine-4-carboxylic acid.
  • Reducing agents: Metal hydrides such as sodium borohydride or potassium borohydride.
  • Reaction: Selective reduction of the ester group to the corresponding (2,6-dichloropyridin-4-yl) methanol.
  • Advantages: High yield and selectivity, minimizing by-products.
  • Reaction conditions: Mild, controlled to avoid over-reduction or degradation of the dichlorinated aromatic ring.
  • Reference: This approach is detailed in Japanese patent JP2003055348A and related literature.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Reaction Conditions Advantages Challenges
Catalytic hydrogenation of nitro derivative Pt or Pd catalyst; diethylene glycol ethers 35-40 °C, 5-25 bar H2 pressure High selectivity; solvent recycling Hydrodechlorination risk; exothermic reaction
Nitration followed by hydrazine reduction Nitric acid; hydrazine hydrate; ethanol catalyst 34-36 °C (nitration), 72-76 °C (reduction) Continuous process; high purity Requires multiple separation steps
Metal hydride reduction of alkyl esters Sodium borohydride or potassium borohydride Mild, controlled conditions High yield; selective ester reduction Limited to ester substrates; pyridine derivatives

Research Findings and Notes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,6-dichlorophenyl)(oxan-4-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example, the oxan-4-yl group may be introduced through acid-catalyzed cyclization of diols or ketones, as demonstrated in analogous methanone-to-methanol reductions using NaBH₄ or LiAlH₄ . Optimization involves Design of Experiments (DOE) to vary temperature, solvent polarity (e.g., DMF or methanol), and catalyst loading (e.g., BF₃·Et₂O for cyclization) to maximize yield .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 2,6-dichlorophenyl aromatic protons at δ 7.2–7.5 ppm) and oxan-4-yl methine protons (δ 3.5–4.0 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 287.03) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability studies in methanol or ethanol solutions (96%) show degradation under UV light, requiring storage in amber vials at 2–8°C . Solid-state stability is maintained for ≥6 months when desiccated and protected from oxygen .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization or reduction) be elucidated?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., D₂O for proton exchange tracking) and computational modeling (DFT calculations) to map energy barriers for intermediates. For example, the role of BF₃·Et₂O in oxan-4-yl ring formation involves stabilizing carbocation intermediates .

Q. What strategies resolve contradictory data in biological activity assays (e.g., cytotoxicity vs. efficacy)?

  • Methodological Answer : Use orthogonal assays (e.g., MIC vs. MTT) and structural analogs to isolate variables. For instance, replacing the oxan-4-yl group with piperidine (see [3-(2,6-dichlorophenyl)-5-isopropyl-1,2-oxazol-4-yl]methanol derivatives) clarifies steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Dichlorophenyl)(oxan-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,6-Dichlorophenyl)(oxan-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.